4-fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Description
4-fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H21FN6O2S and its molecular weight is 428.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research on compounds related to 4-fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide has shown significant antimicrobial activity. For instance, a study on thienopyrimidine derivatives, which share structural similarities, revealed pronounced antimicrobial effects (Bhuiyan et al., 2006). Similarly, research on various 1,2,4-triazoles starting from isonicotinic acid hydrazide indicated good to moderate antimicrobial activity for the synthesized compounds (Bayrak et al., 2009).
Antiproliferative and Antitumor Activities
Compounds with a [1,2,4]triazolo[4,3-b]pyridazin structure have been studied for their antiproliferative activities. For example, a study on 2-(([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2Hbenzo[b][1,4]oxazine derivatives indicated their potential in inhibiting the proliferation of endothelial and tumor cells (Ilić et al., 2011). Another study on enaminones as building blocks for the synthesis of substituted pyrazoles revealed their antitumor and antimicrobial activities (Riyadh, 2011).
Cardiovascular Applications
Research on 1,2,4-triazolo[1,5-a]pyrimidines, related to the triazolo[4,3-b]pyridazin moiety, has demonstrated promising results in cardiovascular applications. A study found that certain compounds in this category showed significant coronary vasodilating and antihypertensive activities (Sato et al., 1980).
Insecticidal Properties
Several studies have explored the insecticidal potential of compounds structurally similar to this compound. For instance, research on heterocycles incorporating a thiadiazole moiety demonstrated their effectiveness against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Anticonvulsant Activity
Compounds with a triazolo[4,5-d]pyrimidine structure have been investigated for their anticonvulsant properties. A study on N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines showed varying degrees of anticonvulsant activity (Kelley et al., 1995).
Properties
IUPAC Name |
4-fluoro-N-[2-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2S/c21-15-5-3-14(4-6-15)20(29)22-10-9-17-24-23-16-7-8-18(25-27(16)17)30-13-19(28)26-11-1-2-12-26/h3-8H,1-2,9-13H2,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIDPADVAXWWSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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